molecular formula C19H28ClN3O4S B2747910 N1-butyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898460-46-3

N1-butyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2747910
M. Wt: 429.96
InChI Key: ZRVZVOWVGDOVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-butyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, commonly known as BPP-10c, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2. Inhibition of this interaction leads to the activation of p53, a key player in the regulation of cell cycle and apoptosis, and is considered a potential therapeutic strategy for cancer treatment.

Scientific Research Applications

Alzheimer’s Disease Treatment Research

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated as new drug candidates for Alzheimer’s disease. This research explored the potential of these compounds in enzyme inhibition activity against acetyl cholinesterase (AChE), a key target in Alzheimer's treatment (Rehman et al., 2018).

HIV-1 Research

In the context of HIV-1, N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) has been studied for its ability to block the interaction between HIV-1 gp120 and its receptor CD4. This compound has shown potential in enhancing the neutralizing activities of certain antibodies, suggesting its utility in HIV-1 treatment research (Yoshimura et al., 2010).

Antibacterial Activity

N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds related to N1-butyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, have been synthesized and evaluated for their antibacterial potentials. These studies contribute to the development of new antibacterial agents (Iqbal et al., 2017).

Antioxidant and Anticholinesterase Activity

Research involving sulfonyl hydrazone scaffold and piperidine rings, which are structurally related to the compound , has been conducted to evaluate antioxidant capacity and anticholinesterase activity. These findings have implications for the development of treatments for conditions associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Anticancer Research

Studies on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, related to N1-butyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, have shown promise as anticancer agents. These compounds have been evaluated for their potential in cancer treatment, contributing to ongoing research in oncology (Rehman et al., 2018).

properties

IUPAC Name

N-butyl-N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O4S/c1-2-3-12-21-18(24)19(25)22-13-11-16-6-4-5-14-23(16)28(26,27)17-9-7-15(20)8-10-17/h7-10,16H,2-6,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVZVOWVGDOVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-butyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

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